N-({N'-[(1Z)-1-(2,4-Dimethoxyphenyl)ethylidene]hydrazinecarbonyl}methyl)-3,4-dimethoxybenzamide
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Overview
Description
N-({N’-[(1Z)-1-(2,4-Dimethoxyphenyl)ethylidene]hydrazinecarbonyl}methyl)-3,4-dimethoxybenzamide is a complex organic compound with a fascinating structure. Let’s break it down:
Chemical Formula: CHNO
IUPAC Name: N-({N’-[(1Z)-1-(2,4-Dimethoxyphenyl)ethylidene]hydrazinecarbonyl}methyl)-3,4-dimethoxybenzamide
Preparation Methods
The synthesis of this compound involves several steps. One approach is the click synthesis using ultrasound irradiation
-
Formation of Quinoline Intermediate
- Start with 7-chloroquinoline (Scheme 1).
- React it with benzene-1,2-diamine to yield N-(7-chloroquinolin-4-yl)-benzene-1,2-diamine.
- This intermediate serves as a building block for further modifications .
-
Hybridization with Carbonyl Compounds
- The quinoline derivative is then reacted with carbonyl compounds (e.g., acetyl naphthalene or 3,4-dimethoxy acetophenone) in ethanol under reflux with ultrasonic assistance.
- This step leads to the formation of N-({N’-[(1Z)-1-(2,4-Dimethoxyphenyl)ethylidene]hydrazinecarbonyl}methyl)-3,4-dimethoxybenzamide .
Chemical Reactions Analysis
Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents: Depending on the specific reaction, reagents like oxidizing agents, reducing agents, and nucleophiles may be employed.
Major Products: These reactions can yield diverse products, such as modified quinoline derivatives or hybrid molecules.
Scientific Research Applications
Antimalarial Activity: Some derivatives of this compound exhibit moderate to high antimalarial activity, making them potential candidates for malaria treatment.
Anticancer Properties: Compounds (3) and (9) have shown promising activity against cancer cell lines (MCF-7, HCT-116, and Hela).
Antibacterial Screening: The synthesized compounds exhibit moderate to good inhibition against bacteria.
Mechanism of Action
- The exact mechanism remains an active area of research. it likely involves interactions with cellular targets or pathways related to malaria parasites and cancer cells.
Comparison with Similar Compounds
Uniqueness: Highlight the distinct features of this compound compared to related molecules.
Similar Compounds: Explore other hybrid antimalarial compounds synthesized via click chemistry.
Properties
Molecular Formula |
C21H25N3O6 |
---|---|
Molecular Weight |
415.4 g/mol |
IUPAC Name |
N-[2-[(2Z)-2-[1-(2,4-dimethoxyphenyl)ethylidene]hydrazinyl]-2-oxoethyl]-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C21H25N3O6/c1-13(16-8-7-15(27-2)11-18(16)29-4)23-24-20(25)12-22-21(26)14-6-9-17(28-3)19(10-14)30-5/h6-11H,12H2,1-5H3,(H,22,26)(H,24,25)/b23-13- |
InChI Key |
HUTMSRIAGCPWSB-QRVIBDJDSA-N |
Isomeric SMILES |
C/C(=N/NC(=O)CNC(=O)C1=CC(=C(C=C1)OC)OC)/C2=C(C=C(C=C2)OC)OC |
Canonical SMILES |
CC(=NNC(=O)CNC(=O)C1=CC(=C(C=C1)OC)OC)C2=C(C=C(C=C2)OC)OC |
Origin of Product |
United States |
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